2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Description
Properties
IUPAC Name |
2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHATAVQBKRQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=O)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559455 | |
| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85871-91-6 | |
| Record name | 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate with Diketones
A widely employed method involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate (1 ) with 1-phenylbutane-1,3-dione (2 ) in refluxing acetic acid (Scheme 1). This reaction yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (3 ), which undergoes basic hydrolysis (NaOH, EtOH/H₂O) to the carboxylic acid (4 ). Subsequent chlorination with SOCl₂ or POCl₃ generates the acyl chloride intermediate (5 ), which is hydrolyzed to 2-methyl-triazolo[1,5-a]pyrimidin-7-ol (6 ) under controlled aqueous conditions.
Key Data:
Chlorination-Hydrolysis of 7-Chloro Intermediates
An alternative route utilizes 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (7 ) as a precursor (Scheme 2). Chlorination of 7-hydroxytriazolopyrimidine intermediates (8 ) with POCl₃ at 110°C for 5 hours affords 7 in 80–85% yield. Hydrolysis of 7 with aqueous ammonia (25% NH₃, EtOH, 70°C) selectively replaces the C7-chloro group with a hydroxyl, yielding the target compound in 70–75% yield.
Optimization Note:
Multicomponent Condensation Strategies
Eco-friendly one-pot syntheses have been developed using 3,5-diamino-1,2,4-triazole (9 ), aldehydes, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10 ) (Scheme 3). In the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, refluxing in water for 4 hours yields 2-methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives (11 ) with 81–91% efficiency.
Advantages:
Rearrangement of Pyrimidotetrazines
Regioselective synthesis is achievable via thermal rearrangement of pyrimidotetrazine precursors (12 ) (Scheme 4). Heating 12 at 180°C for 1.5 hours induces a-sigmatropic shift, forming 2-methyl-triazolo[1,5-a]pyrimidin-7-ol (6 ) in 55–60% yield. While lower yielding, this method avoids halogenated reagents, making it preferable for green chemistry applications.
Functionalization of Tetrahydrotriazolopyrimidines
Hydrogenation of 2-methyl-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-7-ol (13 ) over Pd/C (10% w/w) in methanol at 50°C selectively oxidizes the tetrahydro ring to the aromatic product (6 ) (Scheme 5). This method achieves 65–70% yield but requires careful control of H₂ pressure to prevent over-reduction.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as cyclic adenosine monophosphate phosphodiesterase, which plays a role in cardiovascular vasodilation . Additionally, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Physical Properties
The substituent type and position significantly influence physical properties such as melting points, solubility, and spectral characteristics. Key comparisons include:
Key Observations :
- The position of methyl groups (C2 vs. C5) alters electronic distribution, affecting melting points and reactivity. For instance, the C5-methyl derivative (287°C) has a higher melting point than the C5-CF₃ analogue (263°C), suggesting stronger intermolecular forces .
- Electron-withdrawing groups (e.g., CF₃ at C5) reduce basicity and may enhance metabolic stability but decrease solubility compared to methyl groups .
Antimalarial and Enzyme Inhibition
- In contrast, the triazolo-pyrimidine skeleton in FDW028 (containing the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol core) demonstrated potent FUT8 inhibition, highlighting the scaffold’s adaptability for enzyme targeting .
- Anticonvulsant Activity : 7-Alkoxy-5-phenyl derivatives (e.g., compounds 3a–3i) exhibited anticonvulsant effects, suggesting that alkoxy groups at position 7 enhance blood-brain barrier penetration compared to hydroxyl groups .
Corrosion Inhibition
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP) showed concentration-dependent inhibition efficiency for mild steel in HCl, attributed to adsorption via the hydroxyl and triazole groups . The absence of similar data for the 2-methyl isomer underscores the need for position-specific studies.
Biological Activity
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Chemical Formula : C₆H₆N₄O
- Molecular Weight : 150.1380 g/mol
- CAS Registry Number : 2503-56-2
- Melting Point : 281.5 °C
Antiviral Activity
Recent studies have highlighted the potential of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL as an antiviral agent. The compound has been shown to inhibit various viruses, including influenza virus (IV) and others such as HIV and HCV. The mechanism involves the disruption of viral replication through inhibition of the PA-PB1 interaction critical for viral RNA polymerase activity.
Key Findings :
- The compound exhibited significant antiviral activity at non-toxic concentrations.
- The structure-activity relationship (SAR) analysis revealed that modifications at the C-5 and C-7 positions enhance antiviral efficacy .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that derivatives of triazolo[1,5-a]pyrimidines possess notable antibacterial and antifungal activities comparable to standard antibiotics like ampicillin and fluconazole.
Study Results :
- A series of synthesized derivatives were tested against various bacterial strains and fungi.
- Most compounds showed promising results, indicating potential for further development as antimicrobial agents .
CNS Activity
The triazolo-pyrimidine scaffold has been associated with central nervous system (CNS) effects. Compounds in this category have been reported to exhibit anxiolytic and neuroprotective properties.
Research Insights :
- Certain derivatives demonstrated improved brain penetration and stabilization of microtubules, which is crucial for neuronal health.
- Investigations into their effects on tau protein and amyloid-beta plaque formation suggest potential applications in Alzheimer's disease treatment .
Synthesis of 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
The synthesis of this compound can be achieved through various methods involving the triazole core. Efficient one-step procedures have been developed to enhance yields and reduce reaction times.
| Method | Yield | Key Reagents |
|---|---|---|
| Microwave-assisted synthesis | 72% | Dimethylformamide dimethyl acetal |
| Conventional reflux | 100% | Ethanol |
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL against influenza A virus. The compound's IC50 values indicated potent inhibition of viral replication at low concentrations without significant cytotoxicity.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized derivatives. In vitro tests revealed that several compounds exhibited activity against resistant strains of bacteria and fungi, suggesting their potential role in treating infections where conventional therapies fail.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via cyclization of precursors such as 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under high temperatures (e.g., 160°C) . Alkylation at the 7-position can be achieved using alkyl bromides in DMF with NaOH/KI as catalysts (80°C, 58–90% yields) . Side reactions, such as hydroxylation instead of amination, may occur if substituents like chlorine are present, necessitating strict control of stoichiometry and temperature .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
Answer: 1H NMR (300–400 MHz, DMSO-d6) is critical for verifying substitution patterns. For example:
Q. What coordination chemistry applications exist for this compound?
Answer: The hydroxyl group at position 7 enables coordination with transition metals. For example:
- Cu(II) complexes : Synthesized via refluxing with CuCl2, showing square-planar geometry and antiferromagnetic properties .
- Ru/Os complexes : Used in energy transfer studies for photophysical applications .
Advanced Research Questions
Q. How do substituents at positions 5 and 7 influence bioactivity in neurodegenerative or antiparasitic studies?
Answer:
- Microtubule stabilization : 5-Chloro-6-(2,4,6-trifluorophenyl) derivatives enhance tau protein aggregation inhibition (IC50 < 1 μM) by optimizing hydrophobic interactions .
- Antimalarial activity : 7-Alkoxy groups (e.g., ethoxy) improve Plasmodium falciparum DHODH inhibition (IC50 ~50 nM) by enhancing membrane permeability .
Table 1: Key substituent effects
| Position | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| 5 | Cl | 0.8 μM | Tau |
| 7 | OCH2CH3 | 50 nM | DHODH |
Q. What computational strategies are used to design novel derivatives with improved properties?
Answer:
- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity by 15–20%) .
- Molecular docking : Guides optimization of π-π stacking interactions with PfDHODH (e.g., 2-nitro derivatives show ΔG = -9.8 kcal/mol) .
Q. How does polymorphism affect crystallization and stability in metal-coordinated complexes?
Answer: Crystallization with phenanthrolinium perchlorate yields a 1:1:2 hydrate structure stabilized by hydrogen bonds (O···N = 2.89 Å). Polymorphs with varied packing (e.g., monoclinic vs. triclinic) exhibit differences in thermal stability (ΔTdec ~20°C) .
Q. What methodologies resolve contradictions in structure-activity data for microtubule-targeting derivatives?
Answer:
- SAR paradox : Hydrophobic 2,4,6-trifluorophenyl groups enhance microtubule binding, but excessive bulk reduces solubility. Hybrid derivatives with isobutyl/trifluoroethyl amines balance these effects .
- Counterintuitive results : 7-Hydroxyl vs. 7-amine derivatives show reversed activity trends in tauopathy models, requiring in-cell NMR to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
